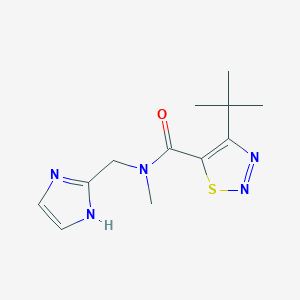
4-tert-butyl-N-(1H-imidazol-2-ylmethyl)-N-methylthiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-(1H-imidazol-2-ylmethyl)-N-methylthiadiazole-5-carboxamide, commonly referred to as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TAK-659 is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling.
Wirkmechanismus
TAK-659 is a highly selective inhibitor of BTK, which plays a critical role in B-cell receptor signaling. BTK is a cytoplasmic tyrosine kinase that is activated upon binding to the B-cell receptor. BTK activation leads to the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which promote B-cell proliferation, survival, and activation. TAK-659 binds to the active site of BTK and inhibits its activity, leading to the inhibition of downstream signaling pathways and ultimately, the inhibition of B-cell proliferation, survival, and activation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that TAK-659 inhibits B-cell receptor signaling and reduces the proliferation and survival of B-cells. In vivo studies have shown that TAK-659 inhibits the growth of B-cell tumors in mouse models of CLL, MCL, and DLBCL. TAK-659 has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and lupus.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for lab experiments. It is a highly selective inhibitor of BTK, which allows for the specific inhibition of B-cell receptor signaling. TAK-659 has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. However, there are also some limitations to using TAK-659 in lab experiments. TAK-659 has a short half-life in vivo, which may limit its efficacy in some disease models. Additionally, TAK-659 has not been extensively studied in non-human primates, which may limit its translatability to human disease.
Zukünftige Richtungen
There are several future directions for the study of TAK-659. First, further preclinical studies are needed to evaluate the efficacy of TAK-659 in various disease models, including CLL, MCL, DLBCL, rheumatoid arthritis, and lupus. Second, clinical trials are needed to evaluate the safety and efficacy of TAK-659 in humans. Third, combination therapies with TAK-659 and other agents, such as monoclonal antibodies or other small molecule inhibitors, should be explored. Finally, the development of more potent and selective BTK inhibitors, including covalent inhibitors, should be pursued.
Synthesemethoden
The synthesis of TAK-659 involves a series of chemical reactions starting from commercially available starting materials. The synthesis method has been described in detail in several research papers. The key steps involve the preparation of the imidazole starting material, followed by the introduction of the tert-butyl and thiadiazole moieties. The final product is purified using column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. The selective inhibition of BTK by TAK-659 has been shown to block B-cell receptor signaling, leading to the inhibition of B-cell proliferation, survival, and activation. This makes TAK-659 a promising candidate for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(1H-imidazol-2-ylmethyl)-N-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5OS/c1-12(2,3)10-9(19-16-15-10)11(18)17(4)7-8-13-5-6-14-8/h5-6H,7H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQJQKZOWFPNKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(SN=N1)C(=O)N(C)CC2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(1H-imidazol-2-ylmethyl)-N-methylthiadiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid](/img/structure/B7589741.png)
![2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid](/img/structure/B7589757.png)
![3-[(4-Ethylthiadiazole-5-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7589764.png)
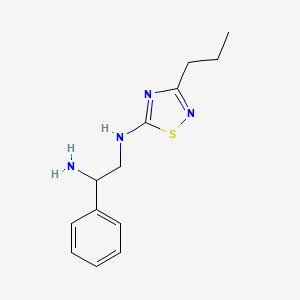
![3-ethyl-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7589774.png)
![[1-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol](/img/structure/B7589779.png)
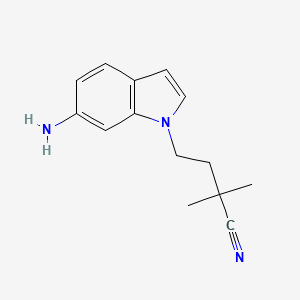
![3-[Methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid](/img/structure/B7589792.png)
![N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7589798.png)
![2-[1-[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile](/img/structure/B7589799.png)
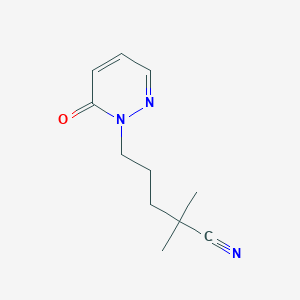
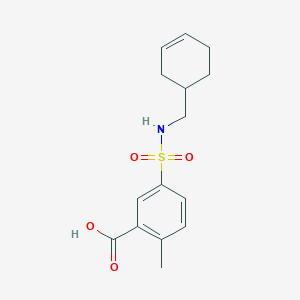
![N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7589845.png)
![3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid](/img/structure/B7589851.png)